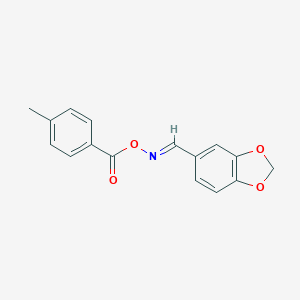

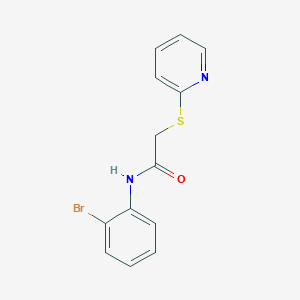

2-((2-(环己基硫烷基)-5-硝基苯基)亚甲基)丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Malononitrile is a commonly known and widely used reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors . The unique reactivity of malononitrile promotes more extensive applications of this reagent in organic chemistry .

Synthesis Analysis

Malononitrile derivatives are frequently used as both a target molecule and an intermediate molecule in organic chemistry . They are typically synthesized by the Knoevenagel condensation of aldehydes with active methylene compounds .Chemical Reactions Analysis

The active methylene group of malononitriles is a very important part of the attack in heterogeneous transformations and also has a significant force towards some microbial and biological systems . Malononitrile undergoes the Knoevenagel condensation with aldehydes and ketones .Physical And Chemical Properties Analysis

Malononitrile is a colorless or white solid, although aged samples appear yellow or even brown . It is a widely used building block in organic synthesis .科学研究应用

Comprehensive Analysis of the Applications of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile

Pharmaceutical Industry Applications: The compound , due to its malononitrile group, is a key precursor in the synthesis of various pharmaceutical drugs. It is utilized in the production of anti-cancer drugs, where its ability to act as a Michael acceptor plays a crucial role in the formation of active pharmaceutical ingredients (APIs). The nitro group present in the compound can be selectively reduced to an amine, which is a functional group commonly found in many pharmaceuticals.

Biotechnology Research: In biotech applications, this compound’s derivatives are used as probes or markers due to their fluorescence properties. This is particularly useful in fluorescence-based assays, which are essential tools for analyzing biological samples, including the determination of methane levels in environmental samples.

Specialty Chemicals: The cyclohexylsulfanyl group attached to the aromatic ring makes this compound a valuable intermediate in the synthesis of specialty chemicals. These chemicals often require specific functional groups that can interact with other molecules, and the sulfanyl group provides such a reactive site.

Perfumery: In the field of perfumery, the compound’s derivatives can be used to synthesize novel fragrances. The presence of multiple functional groups allows for a variety of chemical reactions to take place, leading to the creation of complex scent molecules.

Fluorescence-Based Assays: The compound’s structure is conducive to the formation of fluorescent derivatives. These derivatives are crucial in the development of fluorescence-based assays, which are widely used in chemical analysis and medical diagnostics to detect the presence of specific substances.

Catalysis: The malononitrile moiety of the compound can act as a ligand in catalytic processes. It can form complexes with metals, which are then used as catalysts in various chemical reactions, including the Knoevenagel condensation, which is a key step in the synthesis of numerous organic compounds .

未来方向

属性

IUPAC Name |

2-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c17-10-12(11-18)8-13-9-14(19(20)21)6-7-16(13)22-15-4-2-1-3-5-15/h6-9,15H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGKWLQNLVWVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)

![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)

![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)

![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)

![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)